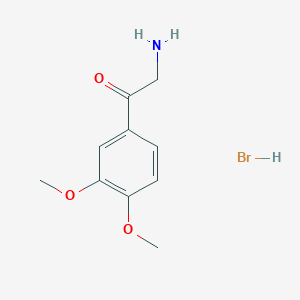

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide

Description

Properties

IUPAC Name |

2-amino-1-(3,4-dimethoxyphenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.BrH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLGBCRSSGXFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves several steps:

Synthesis of 2-Amino-3’,4’-dimethoxyacetophenone: This intermediate is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the nitro group to an amino group.

Reaction with Hydrobromic Acid: The 2-Amino-3’,4’-dimethoxyacetophenone is then reacted with hydrobromic acid in an appropriate solvent under controlled temperature conditions to form this compound.

Purification: The product is purified through crystallization to obtain pure this compound.

Chemical Reactions Analysis

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Condensation: It can participate in condensation reactions to form imines or enamines when reacted with aldehydes or ketones.

Scientific Research Applications

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide has several scientific research applications:

Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an acid catalyst and an aminating agent, facilitating various chemical transformations. It may also interact with enzymes and receptors in biological systems, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one Hydrochloride

- Substituents : 2,4-Dimethoxy groups.

- Counterion : Hydrochloride.

- Key Features: Synthesized as a stable α-ketoamine intermediate to prevent intermolecular dimerization . The positional isomerism (2,4- vs.

2-Amino-1-(3,4-dimethoxyphenyl)ethanol

- Substituents : 3,4-Dimethoxy groups.

- Backbone: Ethanol instead of ethanone.

- The hydroxyl group in ethanol derivatives may enhance solubility but reduce metabolic stability compared to the ketone analog.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Substituents : 3,4-Dimethoxyphenethylamine coupled with a benzamide group.

- Properties: Melting point = 90°C; characterized by 1H and 13C-NMR . The benzamide moiety introduces hydrogen-bonding capacity, differentiating its physicochemical and biological behavior from amino-ketone analogs.

Physicochemical Properties

*Inferred from hydrobromide salts’ general solubility trends.

Pharmacological Activity

- 2-Amino-1-(3,4-dimethoxyphenyl)ethanol: Controlled substance (Category A) due to structural similarity to phenethylamine hallucinogens .

- Triazole Derivatives (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid): Predicted low acute toxicity via computational models, contrasting with the psychoactive risks of ethanol analogs .

Biological Activity

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-amino-1-(3,4-dimethoxyphenyl)ethanone hydrobromide

- Molecular Formula : C10H13BrN2O3

- Molar Mass : 292.12 g/mol

- Melting Point : 236-238 °C

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Recent studies have indicated that derivatives of phenyl ethanones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown enhanced activity when methoxy groups are present at specific positions on the aromatic ring. This suggests that this compound may also possess similar properties due to its methoxy substituents .

Neuropharmacological Effects

As a member of the amino ketone class, this compound has been explored for its psychoactive properties. The structure is analogous to known psychoactive substances, leading to investigations into its effects on neurotransmitter systems. Initial findings suggest potential modulation of serotonin and dopamine pathways, which may contribute to its psychoactive effects .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Inhibition of Cell Proliferation : The presence of the amino group and methoxy substituents may enhance interactions with cellular targets involved in proliferation pathways.

- Neurotransmitter Modulation : Similar compounds have been shown to interact with serotonin receptors, suggesting that this compound could influence mood and behavior by modulating serotonergic signaling pathways.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrobromide, and how can purity be validated?

Methodological Answer: A common approach involves bromination of the parent ketone (1-(3,4-dimethoxyphenyl)ethan-1-one) followed by amination. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in structurally related compounds) . Confirm crystallinity via single-crystal X-ray diffraction (employing SHELXL or OLEX2 for refinement) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should cross-validate molecular weight (expected ~277.13 g/mol for hydrobromide salt) and structural motifs (e.g., methoxy group protons at δ 3.8–4.0 ppm in <sup>1</sup>H NMR) .

Q. How can solubility and stability be optimized for this compound in aqueous buffers?

Methodological Answer: Due to the hydrobromide salt’s hygroscopic nature, store lyophilized samples at -20°C in desiccated conditions . For aqueous solubility, adjust pH to 5–7 (avoid alkaline conditions to prevent freebase precipitation). Use co-solvents like DMSO (≤10% v/v) for stock solutions. Stability studies under accelerated conditions (40°C/75% RH) over 14 days can assess degradation via LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., rotational isomerism of the methoxy groups). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and calculate activation energies . For ambiguous NOE correlations, employ <sup>13</sup>C-DEPT or 2D-HSQC to resolve overlapping signals. Cross-reference with computational chemistry tools (DFT-optimized structures) to predict coupling constants .

Q. What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer: Oxidation of the ethanone moiety is a key degradation pathway. Add antioxidants (e.g., 0.1% BHT) to solid samples or argon-purge storage vials. Monitor peroxide formation in solvents using test strips. For lyophilized formulations, combine with cryoprotectants (trehalose/sucrose) to stabilize the crystalline lattice .

Q. How can chiral impurities be detected if the compound is used in enantioselective studies?

Methodological Answer: Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) with a polar organic mobile phase (ethanol/hexane). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For trace impurities (<0.1%), employ mass-directed fractionation coupled with ion mobility spectrometry .

Regulatory and Safety Considerations

Q. What regulatory constraints apply to this compound given its structural similarity to controlled substances?

Methodological Answer: The compound’s phenethylamine backbone may classify it under controlled substance analogs (e.g., UK Misuse of Drugs Act). Researchers must obtain DEA/FDA licenses for synthesis and storage. Document all synthetic steps and analytical data to demonstrate non-intent for misuse .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across literature?

Methodological Answer: Variations may stem from polymorphic forms or hydrate/solvate formation. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare PXRD patterns with simulated data from single-crystal structures . For hygroscopic samples, use Karl Fischer titration to quantify water content .

Experimental Design

Q. What in vitro assays are suitable for evaluating biological activity, given potential cytotoxicity?

Methodological Answer: Pre-screen cytotoxicity using MTT assays (IC50 thresholds <100 µM). For receptor-binding studies, employ radioligand displacement assays (e.g., <sup>3</sup>H-labeled ligands) with Scatchard analysis. Use LC-MS/MS to confirm compound integrity post-assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.